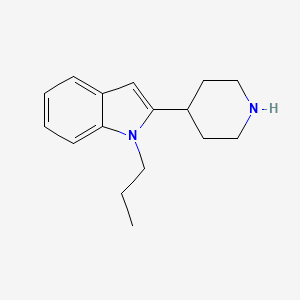![molecular formula C13H26O2Si B11868447 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one CAS No. 185047-53-4](/img/structure/B11868447.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one is an organic compound that features a cycloheptanone ring substituted with a tert-butyl(dimethyl)silyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity . The general reaction scheme is as follows:
Protection of Hydroxyl Group: The hydroxyl group of cycloheptanone is treated with TBDMS-Cl and imidazole in methylene chloride to form the silyl ether.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow techniques for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The silyl ether group can be cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities, facilitating complex synthetic routes.
Biological Studies: Employed in the synthesis of biologically active molecules.
Medicinal Chemistry: Utilized in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step synthesis.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .
Comparison with Similar Compounds
Similar Compounds
- 3-{[tert-Butyldimethylsilyl]oxy}propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one is unique due to its cycloheptanone ring structure, which provides distinct steric and electronic properties compared to other silyl-protected compounds. This uniqueness makes it particularly useful in specific synthetic applications where other silyl ethers may not be as effective .
Properties
CAS No. |
185047-53-4 |
|---|---|
Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycycloheptan-1-one |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(14)10-12/h12H,6-10H2,1-5H3 |
InChI Key |
PMTPJLFBYQYVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


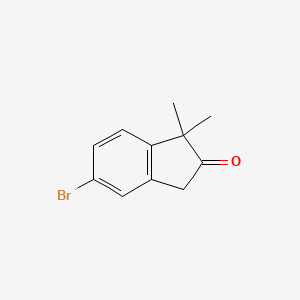


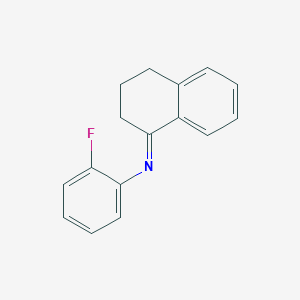

![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)

![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)
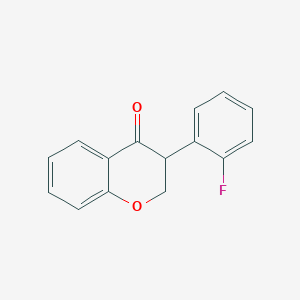
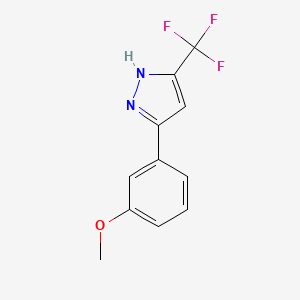
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
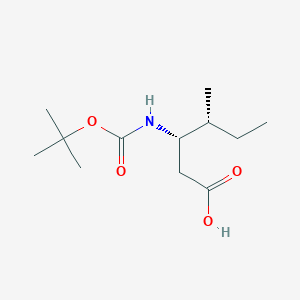
![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)
